molecular formula C12H15NO B14629577 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one CAS No. 57584-95-9

2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one

Cat. No.: B14629577
CAS No.: 57584-95-9
M. Wt: 189.25 g/mol
InChI Key: AWGQYDRZMTZRRG-UHFFFAOYSA-N
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Description

2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

The synthesis of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one typically involves the Mannich reaction, a three-component reaction that includes an amine, formaldehyde, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions often involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile.

Scientific Research Applications

2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 2-(Dimethylaminomethyl)-1-phenyl-prop-2-en-1-one include other enones and Mannich bases. These compounds share structural similarities but may differ in their reactivity and applications. For example:

Properties

CAS No.

57584-95-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C12H15NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3

InChI Key

AWGQYDRZMTZRRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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